

GSK-J1 Sodium: A Technical Guide to the JMJD3/KDM6B Inhibitor

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Compound of Interest

Compound Name: GSK-J1 sodium

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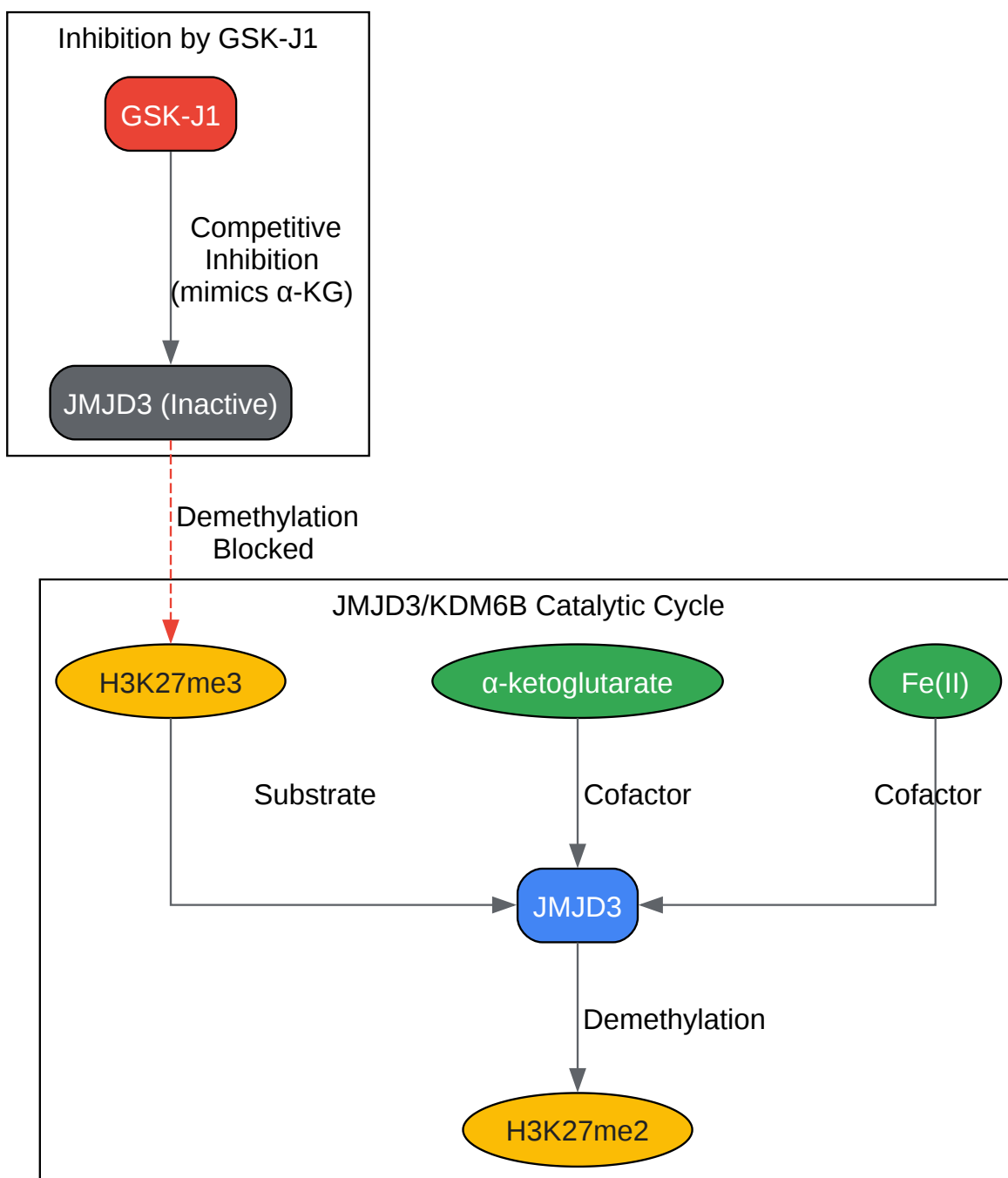
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **GSK-J1 sodium**, a potent and selective inhibitor of the Jumonji domain-containing 3 (JMJD3), also known as lysine-specific demethylase 6B (KDM6B). As a critical epigenetic modulator, JMJD3 plays a key role in various biological processes, including inflammation, cellular differentiation, and cancer. GSK-J1 has emerged as an invaluable chemical probe for elucidating the functional roles of H3K27 demethylation.

Core Mechanism of Action

JMJD3/KDM6B is an iron (Fe²⁺) and α -ketoglutarate (2-oxoglutarate) dependent oxygenase that specifically removes di- and tri-methylation from lysine 27 on histone H3 (H3K27me_{2/3}).^[1]^[2] This H3K27me₃ mark is a repressive epigenetic signal, and its removal by JMJD3 is associated with the transcriptional activation of target genes.^[1]^[2]^[3]

GSK-J1 functions as a competitive inhibitor of JMJD3. Its propanoic acid moiety mimics the binding of the essential cofactor α -ketoglutarate within the enzyme's active site.^[4]^[5]^[6] This binding prevents the demethylation of H3K27me₃, leading to the maintenance of this repressive mark at gene promoters and a subsequent reduction in the expression of JMJD3 target genes.^[7]^[8] The inhibition of JMJD3 by GSK-J1 results in an increase in the global levels of nuclear H3K27me₃.^[9]



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Caption: GSK-J1 mechanism of action.

Quantitative Data & Selectivity Profile

GSK-J1 is highly potent for the KDM6 subfamily of H3K27 demethylases, which includes JMJD3 (KDM6B) and the closely related UTX (KDM6A).^{[4][9][10][11][12][13][14][15][16][17]} Its cell-permeable ethyl ester prodrug, GSK-J4, is often used for cellular assays.^[4] An inactive regio-isomer, GSK-J2 (and its corresponding ester, GSK-J5), serves as a valuable negative control for experiments.^{[6][18]}

Table 1: In Vitro Inhibitory Activity of GSK-J1 and its Analogs

Compound	Target Enzyme	IC ₅₀ Value	Assay Type	Reference
GSK-J1	JMJD3 (KDM6B)	60 nM	AlphaScreen	[4][9][10][14][15][16][17]
JMJD3 (KDM6B)	28 nM	Cell-free	[11][12][13]	
UTX (KDM6A)	53 nM	Cell-free	[11][12][13]	
KDM5B (JARID1B)	170 nM - 950 nM	Cell-free / AlphaScreen	[9][12][18]	
KDM5C (JARID1C)	550 nM - 1760 nM	Cell-free / AlphaScreen	[9][12][17]	
KDM5A (JARID1A)	6,800 nM	Cell-free	[12]	
Other JMJD Demethylases	>20 µM	Various	[12]	
GSK-J4 (Prodrug)	JMJD3 (KDM6B)	8.6 µM	AlphaLISA	[19]
UTX (KDM6A)	6.6 µM	AlphaLISA	[19]	
GSK-J2 (Negative Control)	JMJD3 (KDM6B)	>100 µM	AlphaScreen	[6][18]

Table 2: Cellular Activity of GSK-J4 (Prodrug of GSK-J1)

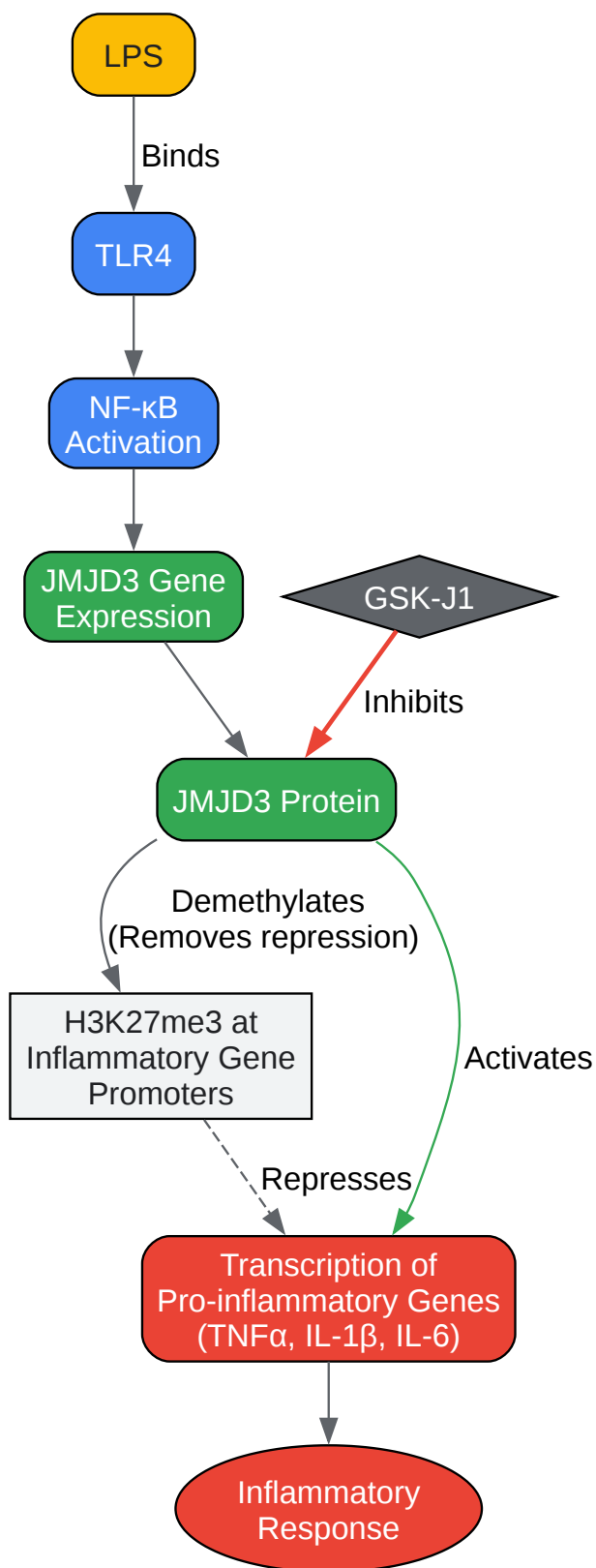
Application	Cell Type	Effect	IC ₅₀ / Concentration	Reference
Anti-inflammatory	Human Primary Macrophages	Inhibition of LPS-induced TNF- α production	9 μ M	[4][18]
Anti-inflammatory	Mouse Mammary Epithelial Cells	Reduction of LPS-induced Tnfa, Il1b, Il6 mRNA	0.1 - 10 μ M	[7]
Anti-proliferative	Multiple Myeloma (JJN3)	Inhibition of proliferation	EC ₅₀ of 1.0 μ M	[6]
Cardiac Protection	Cardiomyocytes	Amelioration of lipotoxicity	Not specified	[20]

Key Signaling Pathways Modulated by GSK-J1

JMJD3 is an inducible enzyme involved in the transcriptional regulation of several critical signaling pathways. By inhibiting JMJD3, GSK-J1 can modulate these pathways, making it a powerful tool for research in immunology and oncology.

Inflammation: TLR4/NF- κ B Signaling

In macrophages and other immune cells, proinflammatory stimuli like lipopolysaccharide (LPS) trigger a signaling cascade through Toll-like receptor 4 (TLR4).[7][8] This activates the transcription factor NF- κ B, which in turn induces the expression of JMJD3.[4] The newly synthesized JMJD3 protein then removes the repressive H3K27me3 marks from the promoters of key inflammatory genes, such as Tnfa, Il1b, and Il6, leading to their transcription and subsequent inflammatory response.[7][8] GSK-J1 treatment blocks this demethylation step, thereby suppressing the expression of these proinflammatory cytokines.[4][7][8]



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Caption: JMJD3 in LPS-induced inflammatory signaling.

Other Implicated Pathways

- **STAT3 Signaling:** In glioblastoma stem cells, STAT3 has been shown to directly bind the Jmjd3 promoter to regulate its expression.[21] In diabetic wound macrophages, the IL-6/JAK/STAT3 pathway regulates JMJD3 expression.[22]
- **BMP Signaling:** JMJD3 can regulate neurogenesis and melanoma progression by activating the BMP signaling pathway.[23]
- **p53 and Senescence:** JMJD3 can enhance the nuclear localization of p53 and induce the expression of senescence-associated genes like INK4a by displacing polycomb repressive complexes.[3]

Experimental Protocols & Methodologies

In Vitro JMJD3 Demethylase Assay (MALDI-TOF based)

This assay directly measures the enzymatic activity of purified JMJD3 and its inhibition by GSK-J1.

- **Reagents:**
 - Purified recombinant human JMJD3 (e.g., 1 μ M).
 - Biotinylated H3K27me3 peptide substrate (e.g., 10 μ M Biotin-KAPRKQLATKAARK(me3)SAPATGG).[9][11]
 - Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl.[9][11]
 - Cofactors: 1 mM 2-oxoglutarate, 2 mM ascorbate, 50 μ M (NH₄)₂Fe(SO₄)₂.[9][11]
 - GSK-J1 (various concentrations for IC₅₀ determination).
 - Stop Solution: 10 mM EDTA.[9][11]
- **Procedure:**
 - Incubate purified JMJD3 enzyme with varying concentrations of GSK-J1 in assay buffer for a defined period (e.g., 3 minutes) at 25°C.[9][11]

- Initiate the demethylation reaction by adding the peptide substrate and cofactors.
- Allow the reaction to proceed for a short duration (e.g., 3-5 minutes).[\[9\]](#)[\[11\]](#)[\[18\]](#)
- Stop the reaction by adding EDTA.[\[9\]](#)[\[11\]](#)
- Desalt the reaction products using a C18 ZipTip.
- Spot the desalted products onto a MALDI plate with α -cyano-4-hydroxycinnamic acid matrix.
- Analyze the products using a MALDI-TOF mass spectrometer to quantify the conversion of the trimethylated substrate to its demethylated products.[\[9\]](#)[\[11\]](#)[\[15\]](#)

Cellular Assay: Inhibition of LPS-Induced Cytokine Expression

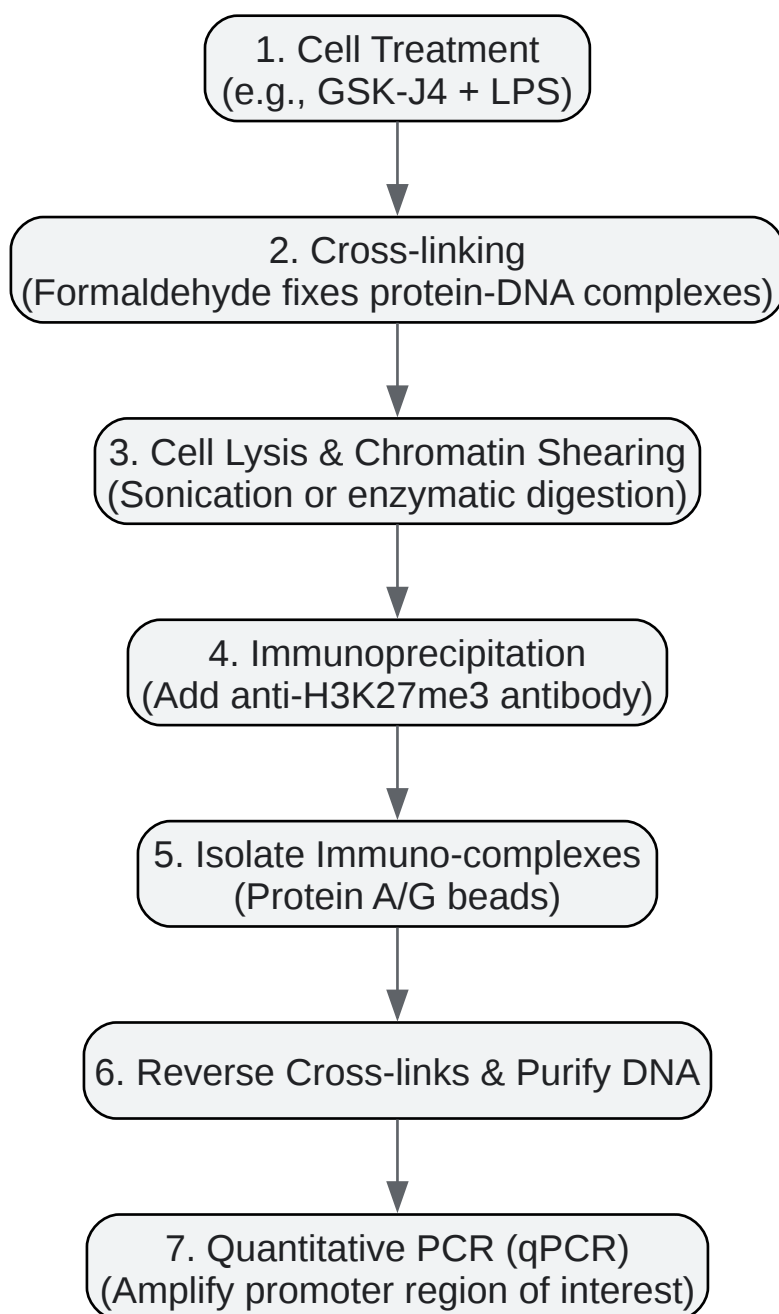
This protocol assesses the ability of the cell-permeable prodrug GSK-J4 to suppress inflammatory gene expression in a cellular context.

- Cell Line: Mouse Mammary Epithelial Cells (MECs) or human primary macrophages.[\[4\]](#)[\[7\]](#)
- Reagents:
 - GSK-J4 (cell-permeable inhibitor) and GSK-J5 (negative control).
 - Lipopolysaccharide (LPS).
 - Cell culture medium.
 - Reagents for RNA extraction and qRT-PCR.
- Procedure:
 - Plate cells and allow them to adhere.
 - Pre-treat cells with various concentrations of GSK-J4 or GSK-J5 (e.g., 0.1 μ M to 30 μ M) for a specified time (e.g., 1-2 hours).

- Stimulate the cells with LPS (e.g., 1 µg/mL) for a duration known to induce target gene expression (e.g., 2-6 hours).
- Harvest the cells and isolate total RNA.
- Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of target inflammatory genes (Tnfa, Il1b, Il6) relative to a housekeeping gene.^[7]
- Compare the expression levels in GSK-J4-treated cells to those treated with vehicle or the GSK-J5 negative control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if GSK-J1 treatment leads to an increase in H3K27me3 occupancy at specific gene promoters.



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Caption: Experimental workflow for ChIP-qPCR.

- Procedure Outline:
 - Treat cells as described in the cellular assay (Protocol 4.2).
 - Cross-link proteins to DNA using formaldehyde.

- Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication.
- Incubate the sheared chromatin overnight with an antibody specific for H3K27me3.
- Precipitate the antibody-protein-DNA complexes using Protein A/G magnetic beads.
- Wash the beads extensively to remove non-specific binding.
- Elute the complexes and reverse the cross-links by heating.
- Purify the co-precipitated DNA.
- Use qPCR with primers targeting the promoter regions of genes of interest (e.g., *Tnfa*, *Il1b*) to quantify the amount of enriched DNA.^[7] An increase in qPCR signal in GSK-J1 treated samples compared to controls indicates higher H3K27me3 occupancy.

In Vivo Murine Mastitis Model

This protocol details an in vivo application of GSK-J1 to study its anti-inflammatory effects.

- Animal Model: Lactating mice (e.g., Day 10 of lactation).^[7]
- Groups (n=6 per group):
 - Control (Vehicle)
 - LPS treatment
 - GSK-J1 + LPS treatment
- Procedure:
 - Administer GSK-J1 (e.g., 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection.^[7]
 - After a pre-treatment period, induce mastitis by intramammary infusion of LPS.
 - After a set time (e.g., 24 hours), euthanize the mice and collect mammary gland tissue.
 - Analysis:

- Histopathology: Fix tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.[7]
- Myeloperoxidase (MPO) Activity: Homogenize tissue and measure MPO activity using a commercial kit as an indicator of neutrophil infiltration.[7]
- Cytokine Levels: Measure protein levels of TNF- α , IL-1 β , and IL-6 in tissue homogenates using ELISA kits.[7]

Conclusion

GSK-J1 sodium and its cell-permeable prodrug GSK-J4 are highly selective and potent inhibitors of the KDM6 family of histone demethylases. They serve as indispensable tools for investigating the epigenetic regulation of gene expression mediated by H3K27me3. Their demonstrated efficacy in modulating inflammatory responses in both in vitro and in vivo models highlights their potential therapeutic relevance and underscores their importance for fundamental research in epigenetics, immunology, and drug development. When using these compounds, the inclusion of the inactive GSK-J2/J5 controls is critical for validating that the observed effects are due to specific inhibition of JMJD3/UTX.

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